Thulium oxide (Tm2O3)

Overview

Description

Thulium(III) oxide, also known as Thulium oxide or Thulium sesquioxide, is a pale green solid compound with the formula Tm2O3 . It was first isolated in 1879 from an impure sample of erbia by Swedish chemist Per Teodor Cleve, who named it thulia .

Synthesis Analysis

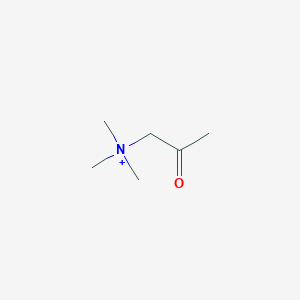

Thulium oxide can be prepared in the laboratory by burning thulium metal in air, or by decomposition of their oxoacid salts, such as thulium nitrate . It can also be obtained as a final product of the thermal decomposition of Tm (CH3COO)3·4H2O .Molecular Structure Analysis

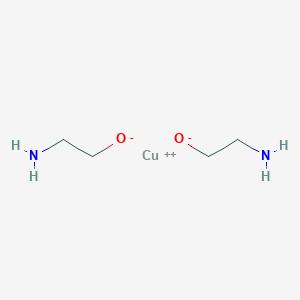

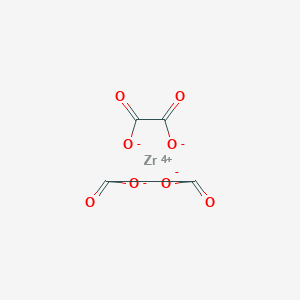

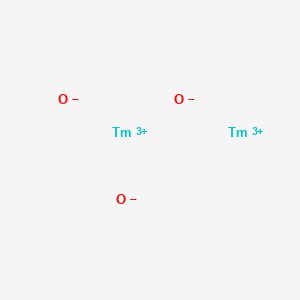

The molecular formula of Thulium oxide is O3Tm2 . The compound has a cubic crystal structure . The InChI string representation isInChI=1S/3O.2Tm/q3*-2;2*+3 and the canonical SMILES representation is [O-2].[O-2].[O-2].[Tm+3].[Tm+3] . Chemical Reactions Analysis

Thulium oxide can react with near-infrared (NIR) light to produce reactive oxygen species (ROS) . This property may be related to the unique energy levels, large absorption cross section, low fluorescence emission, and ∼10 –3 s lifetime of the 3 H 4 state of Tm ions .Physical And Chemical Properties Analysis

Thulium oxide is a greenish-white cubic crystal . It has a molar mass of 385.866 g/mol . The density of Thulium oxide is 8.6 g/cm3 . It has a melting point of 2,341 °C and a boiling point of 3,945 °C . Thulium oxide is slightly soluble in acids .Scientific Research Applications

High-Temperature Ceramics

Thulium oxide: is utilized in the production of high-temperature ceramics due to its exceptional thermal properties. With a melting point of 2,341 °C and boiling point of 3,945 °C , it is an ideal material for environments that require thermal stability .

Electronic and Optical Materials

In the field of electronics and optics, Tm2O3 is explored for its potential to develop materials with enhanced properties. Its unique magnetic susceptibility and crystal structure make it suitable for use in advanced electronic components and optical devices .

Laser Technology

Tm2O3: serves as a vital dopant for silica-based fiber amplifiers. Its properties are crucial in the development of lasers, particularly for applications requiring specific wavelengths of light .

Phosphors and Display Technologies

Thulium oxide’s ability to emit blue light upon excitation makes it a valuable component in the creation of phosphors used in display technologies, such as flat panel screens .

Radiation Detection

The compound’s emission of both ultraviolet and visible blue wavelengths under X-ray bombardment is leveraged in low radiation detection, useful for safety badges and monitoring devices .

Aerospace Engineering

Due to its high density and stability, Tm2O3 is incorporated into lightweight structural components in aerospace applications. Its resistance to thermal shock is particularly beneficial in this field .

Electrochemical Applications

Thulium oxide: exhibits ionic conductivity, making it a candidate for use in the cathodes of solid oxide fuel cells and in oxygen generation systems. This application takes advantage of its electrical properties and stability .

Material Science Research

Academic and industrial laboratories utilize Tm2O3 to innovate in material science. Its behavior in various states is studied to create novel materials with potential applications in multiple industries .

Safety and Hazards

Thulium oxide should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Thulium oxide nanoparticles have shown promise for NIR-stimulated ROS generation . This property could be useful in many fields, including photocatalysis, pollution treatment, and fine chemical synthesis . In addition, these nanoparticles have demonstrated impressive tumor inhibition in photodynamic therapy (PDT) when exposed to either a broadband halogen lamp or an 808 nm laser .

Mechanism of Action

Target of Action

Thulium Oxide (Tm2O3) is a pale green solid compound . It doesn’t have a specific biological target due to its inorganic nature. It’s used in various technological applications due to its unique physical and chemical properties .

Mode of Action

Thulium Oxide doesn’t interact with biological targets in the way organic compounds or drugs do. Instead, its mode of action is primarily physical, based on its unique properties such as high melting point, density, and slight solubility in acids .

Biochemical Pathways

As an inorganic compound, Thulium Oxide doesn’t participate in biochemical pathways like organic compounds or enzymes do. Its use is mainly in the field of materials science and technology .

Pharmacokinetics

Like other lanthanides, it’s likely poorly absorbed and slowly excreted .

Result of Action

Thulium Oxide doesn’t have a direct effect on molecular or cellular functions. Its primary effects are observed in its applications in technology, such as in the production of laser materials, X-ray phosphors, and magnetic bubble materials .

Action Environment

The action of Thulium Oxide is influenced by environmental factors. For instance, it can absorb water and carbon dioxide from the atmosphere . Its stability under extreme temperatures makes it suitable for high-temperature applications .

properties

IUPAC Name |

oxygen(2-);thulium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Tm/q3*-2;2*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKATJAYWZUJPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Tm+3].[Tm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3Tm2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894774 | |

| Record name | Thulium oxide (Tm2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.867 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thulium oxide (Tm2O3) | |

CAS RN |

12036-44-1 | |

| Record name | Thulium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thulium oxide (Tm2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thulium oxide (Tm2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THULIUM OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZJ5EE05EB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[bis(2-Hydroxyethyl)amino]ethyl oleate](/img/structure/B82997.png)

![Dibenzo[de,st]pentacene](/img/structure/B82999.png)